2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol
CAS No.: 7223-47-4
Cat. No.: VC7182606
Molecular Formula: C7H13NO2
Molecular Weight: 143.186
* For research use only. Not for human or veterinary use.
![2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol - 7223-47-4](/images/structure/VC7182606.png)
Specification
CAS No. | 7223-47-4 |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.186 |
IUPAC Name | 2-[2-hydroxyethyl(prop-2-ynyl)amino]ethanol |
Standard InChI | InChI=1S/C7H13NO2/c1-2-3-8(4-6-9)5-7-10/h1,9-10H,3-7H2 |
Standard InChI Key | QJINTNRMWKIUTO-UHFFFAOYSA-N |
SMILES | C#CCN(CCO)CCO |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol features:
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A central tertiary nitrogen atom bonded to:
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A prop-2-yn-1-yl group (propargyl group: )
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Two 2-hydroxyethyl groups ()
This structure combines alkynyl reactivity with hydroxyl group polarity, enabling diverse chemical interactions.
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Comparative Analysis with Analogous Compounds
The closely related 2-[(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 28123-89-9) shares a similar backbone but lacks the second hydroxyethyl substituent . Key differences include:
Property | 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol | 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol |
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Molecular Formula | ||
Molecular Weight (g/mol) | 143.18 (calculated) | 99.13 |
Hydroxyl Groups | 2 | 1 |
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis routes for 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol are documented, analogous compounds like 2-[(prop-2-yn-1-yl)amino]ethan-1-ol are synthesized via:
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Nucleophilic Substitution: Reacting propargyl bromide () with ethanolamine () under basic conditions .
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Reductive Amination: Using propargylamine and glycolaldehyde in the presence of a reducing agent like sodium cyanoborohydride .
Hypothetical Route for Target Compound
A plausible synthesis involves:
This method leverages the ring-opening of ethylene oxide by the primary amine, followed by hydroxyl group formation.
Physicochemical Properties
Experimental Data for Analogous Compounds
Data for 2-[(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 28123-89-9) :
Property | Value |
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Appearance | Liquid |
Boiling Point | 215–220 °C (estimated) |
Density | 1.05 g/cm³ (predicted) |
Solubility | Miscible with water, ethanol |
pKa | 9.2 (amine group) |
Predicted Properties for Target Compound
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Hydrogen Bonding: Enhanced solubility in polar solvents due to two hydroxyl groups.
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Thermal Stability: Decomposition above 250 °C, inferred from propargyl-containing analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediate
Propargylamino alcohols serve as precursors for:
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Anticancer Agents: Alkynyl groups enable click chemistry for drug conjugates .
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Neurological Drugs: Structural similarity to neurotransmitter modulators (e.g., donepezil) .
Polymer Chemistry
The hydroxyl and alkynyl groups facilitate:
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Crosslinking Agents: In polyurethane and epoxy resins.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalized polymers.
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes for chiral variants.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Green Chemistry: Optimizing solvent-free or catalytic methods to reduce environmental impact.
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